

An In-depth Technical Guide to 2-Phenylhexan-3-one

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Compound of Interest

Compound Name: 2-Phenylhexan-3-one

Cat. No.: B15168664

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This technical guide provides a comprehensive overview of **2-Phenylhexan-3-one**, including its chemical identity, physical properties, and a discussion of the current landscape of its scientific applications. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

The nomenclature and molecular details of **2-Phenylhexan-3-one** are fundamental for its identification and use in a research context.

IUPAC Name: **2-phenylhexan-3-one**^[1]

Synonyms:

- 646516-86-1 (CAS Number)^[1]
- SCHEMBL3633716
- SCHEMBL10872731
- DTXSID00615936^[1]

Physicochemical Properties

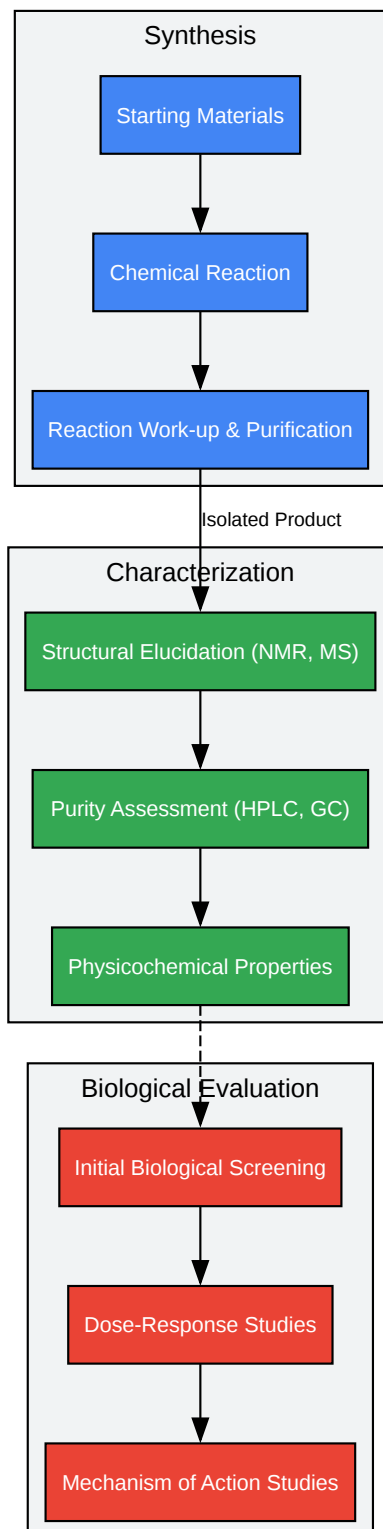
A summary of the key computed physicochemical properties of **2-Phenylhexan-3-one** is presented in the table below. These properties are crucial for designing experimental conditions and for computational modeling.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₆ O	PubChem
Molecular Weight	176.25 g/mol	PubChem[1]
XLogP3	2.9	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	1	PubChem
Rotatable Bond Count	4	PubChem
Exact Mass	176.120115130 Da	PubChem[1]
Monoisotopic Mass	176.120115130 Da	PubChem[1]
Topological Polar Surface Area	17.1 Å ²	PubChem[1]
Heavy Atom Count	13	PubChem

Synthesis and Characterization Workflow

While specific experimental protocols for the synthesis and analysis of **2-Phenylhexan-3-one** are not readily available in the cited literature, a general workflow for its preparation and characterization can be proposed based on standard organic chemistry methodologies.

General Workflow for Synthesis and Characterization

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A generalized workflow for the synthesis, characterization, and evaluation of a chemical entity.

Spectroscopic Data

Detailed experimental spectroscopic data (such as ^1H NMR, ^{13}C NMR, and mass spectrometry) for **2-Phenylhexan-3-one** are not widely reported in the public domain. For comparison and identification purposes, researchers may refer to spectral data of its isomers, such as 1-Phenyl-2-hexanone, which is available in databases like the NIST WebBook.^{[2][3]}

Biological Activity and Applications

Currently, there is a notable absence of published research detailing the biological activities or specific applications of **2-Phenylhexan-3-one** in drug development or other scientific fields. While related chemical structures, such as quinazolinones and benzothiophenes, have been investigated for various biological activities including antioxidant and anticancer properties, no such studies have been found for **2-Phenylhexan-3-one** itself.^{[4][5]} The broader class of phenylalkenones has been a subject of interest in medicinal chemistry, but specific data for the title compound is lacking.

Conclusion

2-Phenylhexan-3-one is a defined chemical entity with known physical properties. However, a significant gap exists in the scientific literature regarding its synthesis, detailed experimental characterization, and biological evaluation. This presents an opportunity for future research to explore the potential of this compound in various scientific and therapeutic areas. The general workflow and comparative data from its isomers can serve as a foundational guide for such investigations.

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References

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